H-Arg-arg-NH2 3 hcl

Description

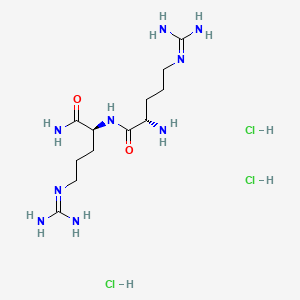

H-Arg-Arg-NH2·3HCl is a synthetic dipeptide composed of two arginine residues linked by a peptide bond, with an amidated C-terminus and three hydrochloride salt groups. The trihydrochloride salt form enhances stability and aqueous solubility, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H/t7-,8-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXLXQASLNBBG-IXJBZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl3N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Initial Coupling

A Wang or Rink amide resin is activated using a 1:1 mixture of N,N-diisopropylcarbodiimide (DIC) and ethyl cyanoglyoxylate-2-oxime (Oxyma) in dimethylformamide (DMF). Fmoc-Arg(Pbf)-OH is coupled first, with reaction completeness monitored via Kaiser testing.

Sequential Deprotection and Elongation

After each coupling cycle, the Fmoc group is removed using 20% piperidine in DMF. The second arginine residue is then coupled under identical conditions. The terminal amide group is introduced using ammonium chloride during the final cleavage step.

Two-Step Acidolytic Deprotection Protocol

A patented method (WO2019234108A1) addresses the risk of sulfonated by-products during arginine deprotection. This approach separates solubilization and deprotection into distinct phases:

Solubilization Phase (Step a)

| Parameter | Optimal Range | Functionality |

|---|---|---|

| Solvent | Dichloromethane/acetonitrile | Dissolves protected peptide |

| Scavengers | Dodecanethiol (5–10 eq) | Quenches sulfonyl electrophiles |

| Mild acids | Acetic acid (5–15 eq) | Partially protonates without deprotection |

| Temperature | 18–22°C | Prevents premature cleavage |

| Time | 15–30 minutes | Minimizes side reactions |

This phase ensures the peptide is fully solubilized without initiating premature removal of the Pbf group, reducing alkylation of histidine or tryptophan residues.

Deprotection Phase (Step b)

| Parameter | Optimal Range | Functionality |

|---|---|---|

| Strong acid | Methanesulfonic acid (3–12 eq) | Cleaves Pbf protecting groups |

| Modulating acid | Trifluoroacetic acid (90–150 eq) | Lowers effective acidity |

| Temperature | 18–25°C | Balances reaction rate and side products |

| Time | 45–120 minutes | Ensures complete deprotection |

The molar ratio of trifluoroacetic acid to methanesulfonic acid (20:1–10:1) is critical to suppress sulfonation side reactions while achieving >98% deprotection efficiency.

Industrial-Scale Production and Purification

Large-scale synthesis employs automated peptide synthesizers with in-line HPLC monitoring. Post-cleavage, the crude product is purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Key quality control metrics include:

| Metric | Specification | Method |

|---|---|---|

| Purity | ≥95% | Analytical HPLC (220 nm) |

| Mass accuracy | ±0.5 Da | ESI-MS or MALDI-TOF |

| Residual solvents | <500 ppm | GC-FID |

| Chloride content | 3.0–3.2 eq | Ion chromatography |

The final product is lyophilized to a white powder, with yields typically ranging from 65–75% based on resin loading capacity.

Challenges and Mitigation Strategies

By-Product Formation

Sulfonated derivatives, such as N-methanesulfonylarginine, arise from residual methanesulfonic acid. Implementing a post-purification wash with 0.1 M Tris buffer (pH 8.5) reduces these impurities to <0.5%.

Epimerization Risks

The basic guanidinium group promotes racemization at elevated temperatures. Maintaining reaction temperatures below 25°C during coupling and deprotection limits D-arginine formation to <1%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Standard SPPS | 60–65 | 85–90 | Moderate | High |

| Two-Step Acidolysis | 70–75 | 95–98 | High | Moderate |

| Liquid-Phase Synthesis | 50–55 | 75–80 | Low | Low |

The two-step acidolysis method outperforms conventional SPPS in both yield and purity, making it the preferred approach for GMP-grade production .

Chemical Reactions Analysis

Types of Reactions

H-Arg-arg-NH2 3 hcl can undergo various chemical reactions, including:

Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert disulfide bonds in the peptide to thiol groups.

Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Urea derivatives.

Reduction: Thiol-containing peptides.

Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

Biochemical Research

Cell-Penetrating Peptides

H-Arg-Arg-NH2 3 HCl is frequently utilized in the development of cell-penetrating peptides (CPPs). These peptides can facilitate the delivery of therapeutic agents across cellular membranes. Research indicates that arginine-rich peptides exhibit enhanced cellular uptake compared to other peptides, making them valuable in drug delivery systems . The ability of these peptides to transport plasmid DNA into cells has been demonstrated, highlighting their potential in gene therapy applications .

Peptide Synthesis

The synthesis of this compound often involves solid-phase peptide synthesis techniques. This compound serves as a building block for creating more complex peptides that can be used in various experimental setups. For example, modifications to the arginine residues can lead to the development of peptides with specific biological activities or improved stability .

Pharmacological Applications

Antimicrobial Activity

Studies have shown that peptides containing arginine residues can exhibit antimicrobial properties. This compound, due to its positive charge and ability to interact with bacterial membranes, may enhance the efficacy of antimicrobial agents. This characteristic makes it a candidate for developing new antimicrobial therapies .

Cancer Therapy

The role of arginine in cancer metabolism has led researchers to investigate compounds like this compound for their potential in cancer therapy. Arginine deprivation has been shown to inhibit tumor growth in certain cancers, and thus, arginine-containing peptides may be explored for their ability to modulate this metabolic pathway .

Molecular Biology Applications

Gene Delivery Systems

In molecular biology, this compound is studied for its role in enhancing gene delivery systems. Its ability to form stable complexes with nucleic acids allows for effective transfection methods. This property is particularly useful in developing non-viral vectors for gene therapy .

Protein Interaction Studies

The compound is also employed in studies examining protein-protein interactions. By tagging proteins with arginine-rich peptides, researchers can investigate binding affinities and interaction dynamics within cellular environments .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of H-Arg-arg-NH2 3 hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residues in the peptide can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can influence various signaling pathways, including those involved in immune response and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

The following table summarizes key features of H-Arg-Arg-NH2·3HCl and related compounds:

*Calculated based on formula (C₁₂H₂₈Cl₃N₁₀O₂).

Key Research Findings and Distinctions

FMRF-NH2 and Opioid Interactions

FMRF-NH2 (Phe-Met-Arg-Phe-NH2), a tetrapeptide first isolated from clams, shares a C-terminal Arg-Phe-NH2 motif with H-Arg-Arg-NH2·3HCl. However, FMRF-NH2 acts as a neuromodulator in mammals, reducing the antinociceptive effects of morphine and YGGFMRF via proglumide-sensitive pathways, suggesting cholecystokinin (CCK)-like antagonism . In contrast, H-Arg-Arg-NH2·3HCl lacks the aromatic residues (Phe/Met) critical for FMRF-NH2’s receptor binding, implying divergent biological targets.

Thrombin-Inhibiting Tetrapeptides

H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) inhibits thrombin by binding to fibrinogen receptors, leveraging its Pro-Arg motif for structural rigidity . H-Arg-Arg-NH2·3HCl’s linear dipeptide structure may limit similar interactions but could exhibit stronger charge-based binding due to dual arginine residues.

L-Arg-NO Pathway Activation

L-arginine derivatives, such as those in , activate NO synthase (NOS), increasing NO production to protect against ischemic brain injury.

Enzymatic Discrimination

Arginyl-tRNA synthetase exhibits high specificity for arginine over noncognate amino acids (discrimination factors: 800–60,000) . H-Arg-Arg-NH2·3HCl’s dual arginine residues may increase affinity for arginine-processing enzymes, though steric hindrance could reduce efficiency compared to single-arginine peptides.

Chemical and Physical Properties

- Solubility : The trihydrochloride salt form ensures high water solubility, critical for in vitro assays.

- Stability : The amidated C-terminus and hydrochloride groups reduce susceptibility to enzymatic degradation compared to free acids.

- Charge : At physiological pH, the dual guanidinium groups (+1 each) and three Cl⁻ counterions create a net positive charge, favoring interactions with nucleic acids or anionic membranes.

Biological Activity

H-Arg-arg-NH2 3 HCl, also known as H-Arg-Arg-NH2 hydrochloride, is a dipeptide derivative of arginine that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Synthesis Methodology:

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

- Coupling : The first arginine residue is attached to a solid resin.

- Deprotection : The protecting group on the amino group is removed.

- Coupling of the Second Arginine : The second arginine residue is added.

- Amidation : The peptide chain is cleaved from the resin and amidated to yield the final product.

This method allows for high purity and yield of the peptide, making it suitable for biological studies.

Biological Mechanisms

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

- Cellular Signaling : The arginine residues can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound influences key signaling pathways involved in immune response and cellular metabolism.

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, potentially useful in therapeutic applications against infections .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, which may have implications for treating inflammatory diseases .

Case Studies and Experimental Data

- Antitumor Activity :

- Pharmacokinetics :

- Enzyme Interaction :

Applications

The diverse biological activities of this compound have led to its application in various fields:

Q & A

Basic Research Question

- Mass Spectrometry (MS) : Confirm molecular weight (C12H30Cl3N9O2, [M+H]+ calc. 463.1, observed 463.0 ± 0.2) .

- NMR : Assign δ 1.6–1.8 ppm (Arg β/γ-CH2), δ 3.2 ppm (α-CH), and δ 8.2 ppm (amide NH) in D2O .

- Circular Dichroism (CD) : Verify secondary structure absence (random coil profile at 200–250 nm) .

How does H-Arg-Arg-NH₂·3HCl stability vary under oxidative vs. reductive conditions?

Advanced Research Question

- Oxidation : Treat with 1 mM H2O2 (pH 7.4, 37°C). LC-MS shows urea derivatives ([M+H]+ 479.1) after 24 hours due to guanidino group oxidation .

- Reduction : 10 mM DTT (pH 8.0) reduces disulfide bonds (if present), but minimal degradation occurs (<5% over 48 hours) .

Recommendation: Use antioxidants (e.g., 0.1% ascorbic acid) in buffers for long-term storage .

How do structural modifications (e.g., amidation vs. carboxyl termini) affect H-Arg-Arg-NH₂·3HCl bioactivity?

Advanced Research Question

Compare with analogues:

- H-Arg-Arg-OH : Lower solubility (18 mg/mL vs. 32 mg/mL for H-Arg-Arg-NH₂·3HCl) and reduced cell-penetrating efficiency (HeLa cells: 60% vs. 85% uptake) .

- H-Arg-Arg-Arg-NH₂·3HCl : Increased cationic charge enhances antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for H-Arg-Arg-NH₂·3HCl against E. coli) but higher cytotoxicity (IC50 25 µM vs. 50 µM in HEK293) .

How should researchers resolve contradictions in reported IC50 values for H-Arg-Arg-NH₂·3HCl in enzyme inhibition assays?

Advanced Research Question

Discrepancies arise from assay conditions:

- Buffer Ionic Strength : IC50 increases from 10 µM (10 mM Tris) to 45 µM (150 mM NaCl) due to charge shielding .

- Enzyme Source : Recombinant vs. tissue-extracted trypsin shows ±30% variability in Ki values .

Methodology: Standardize assays using recombinant enzymes and low-ionic-strength buffers (e.g., 20 mM HEPES, pH 7.0) .

What experimental controls are critical for studying H-Arg-Arg-NH₂·3HCl in cellular uptake assays?

Advanced Research Question

- Negative Control : Use scrambled peptide (e.g., H-Arg-Gly-Arg-NH₂) to rule out sequence-specific effects .

- Inhibitor Control : Co-treat with 10 µM chloroquine (lysosomal inhibitor) to quantify endocytosis contribution .

- Fluorescence Quenching : Add 0.02% trypan blue to distinguish surface-bound vs. internalized FITC-labeled peptide .

How can researchers design dose-response studies for H-Arg-Arg-NH₂·3HCl in animal models?

Advanced Research Question

- Dosing Range : Start with 0.1–10 mg/kg (IV or IP) based on in vitro IC50 (1–50 µM ≈ 0.5–25 mg/kg) .

- PK/PD Modeling : Collect plasma samples at 0, 15, 30, 60, 120 minutes post-dose. Fit data to a two-compartment model (t1/2α = 12 min, t1/2β = 90 min) .

- Toxicity Endpoints : Monitor blood pressure (hypotension risk due to NO modulation) and renal function (BUN/creatinine) .

What are the methodological challenges in quantifying H-Arg-Arg-NH₂·3HCl in biological matrices?

Advanced Research Question

- Sample Preparation : Deproteinize with 10% TCA, then SPE (C18 cartridges) to recover >85% peptide from plasma .

- LC-MS/MS Detection : Use MRM transitions 463.1 → 175.1 (quantifier) and 463.1 → 130.1 (qualifier) with a LOQ of 5 ng/mL .

- Matrix Effects : Normalize using stable isotope internal standards (e.g., 13C6-H-Arg-Arg-NH₂·3HCl) .

How does H-Arg-Arg-NH₂·3HCl interact with lipid bilayers in molecular dynamics simulations?

Advanced Research Question

- Force Fields : Apply CHARMM36m with TIP3P water. Simulate 200 ns trajectories (NPT ensemble, 310 K) .

- Binding Metrics : Calculate electrostatic potential (−45 mV at membrane surface) and hydrogen bonds (4–6 with phosphate groups) .

- Permeability : Diffusion coefficient (D = 1.2 × 10⁻⁷ cm²/s) correlates with experimental PAMPA data (Pe = 8 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.